

Spectroscopic and Synthetic Profile of Benzyl (2-bromoethyl)carbamate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Benzyl (2-bromoethyl)carbamate*

Cat. No.: *B1267090*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic data for **Benzyl (2-bromoethyl)carbamate** (CAS No. 53844-02-3), a key intermediate in organic synthesis. This document is intended to serve as a valuable resource for researchers and professionals in drug development and related scientific fields by consolidating available data on its synthesis and spectral characteristics.

Spectroscopic Data

The following tables summarize the available spectroscopic data for **Benzyl (2-bromoethyl)carbamate**. While efforts have been made to collate a complete dataset, certain spectroscopic information (¹³C NMR, IR, and Mass Spectrometry) is not readily available in the public domain and, as such, could not be included in this guide.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
7.37-7.33	m	-	5	Ar-H
5.12	s	-	2	-O-CH ₂ -Ar
3.61	t	5.6	2	-CH ₂ -NH-
3.47	t	5.6	2	Br-CH ₂ -

Note: The ¹H NMR data is based on a spectrum recorded in CDCl₃.

Experimental Protocols

A detailed experimental protocol for the synthesis of **Benzyl (2-bromoethyl)carbamate** is provided below. Protocols for the acquisition of spectroscopic data were not explicitly available in the reviewed literature.

Synthesis of Benzyl (2-bromoethyl)carbamate[1][2][3]

Materials:

- 2-bromoethylamine hydrobromide
- Chloroform
- Triethylamine
- Benzyl chloroformate
- Water

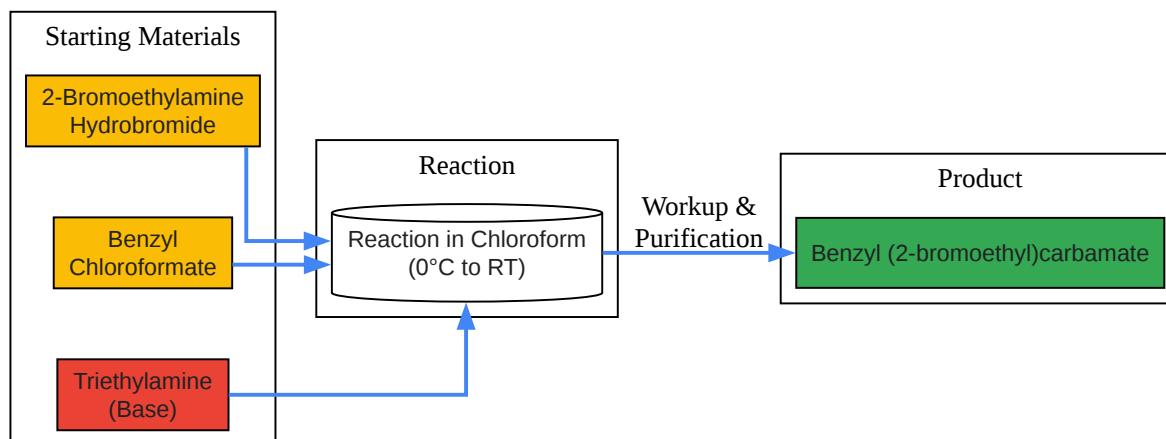
Procedure:

- To a solution of 2-bromoethylamine hydrobromide (120.0 g) in chloroform (1400 ml), add triethylamine (204 ml).

- Cool the mixture under ice-cooling and add benzyl chloroformate (100 ml) dropwise.
- Stir the mixture at 0°C for one hour.
- Allow the reaction to warm to room temperature and continue stirring overnight.
- Quench the reaction by adding water.
- Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.
- Evaporate the solvent under reduced pressure.
- Purify the residue by silica gel column chromatography (eluent: hexane/ethyl acetate) to yield **Benzyl (2-bromoethyl)carbamate**.

Synthetic Workflow

The synthesis of **Benzyl (2-bromoethyl)carbamate** involves a standard protection reaction of an amine. The workflow can be visualized as a straightforward process from commercially available starting materials to the final product.



[Click to download full resolution via product page](#)

Caption: Synthetic pathway for **Benzyl (2-bromoethyl)carbamate**.

- To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of Benzyl (2-bromoethyl)carbamate: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1267090#spectroscopic-data-nmr-ir-ms-of-benzyl-2-bromoethyl-carbamate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com